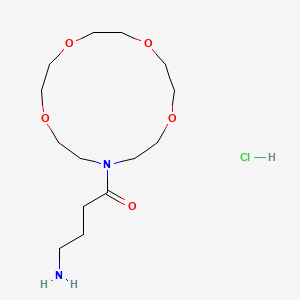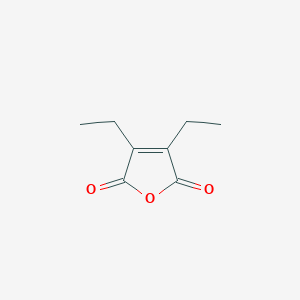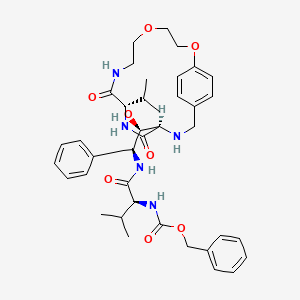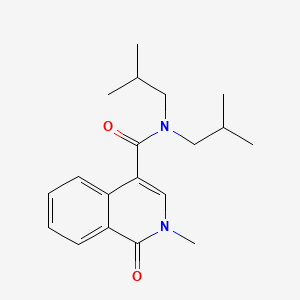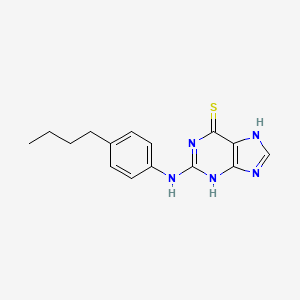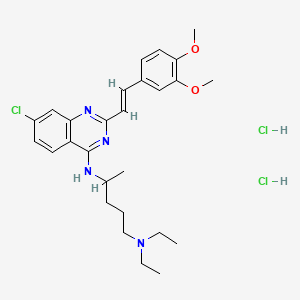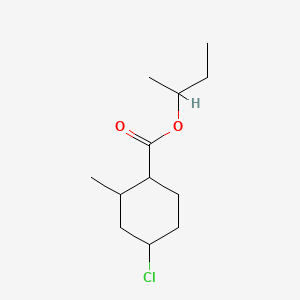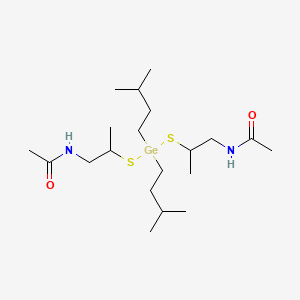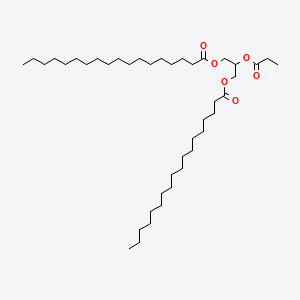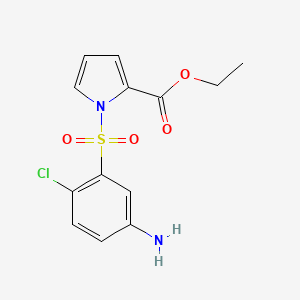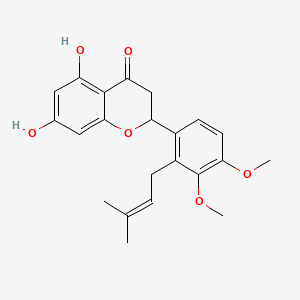
5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one is a chemical compound with the molecular formula C25H26O6. It is a member of the flavonoid family, which is known for its diverse biological activities. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, a prenyl group at position 8, and a phenyl group at position 2 on the benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like hydrochloric acid or sulfuric acid to form the flavonoid core structure.
Prenylation: The final step involves the introduction of the prenyl group at position 8. This can be achieved using prenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown its potential in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-8-(3-methylbut-2-enyl)chromen-2-one
- 5,7-Dihydroxy-8-(3-methylbut-2-enyl)-6-(3-methylbutanoyl)-4-propyl-2H-chromen-2-one
Uniqueness
5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-2-phenyl-1-benzopyran-4-one is unique due to the presence of both the prenyl group and the phenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
130756-19-3 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-[3,4-dimethoxy-2-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-12(2)5-6-15-14(7-8-18(26-3)22(15)27-4)19-11-17(25)21-16(24)9-13(23)10-20(21)28-19/h5,7-10,19,23-24H,6,11H2,1-4H3 |
InChI-Schlüssel |
AUNLUWJOQFJDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


